molecular formula C18H16BrClN2O2 B14690012 Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- CAS No. 24143-28-0

Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl-

Cat. No.: B14690012
CAS No.: 24143-28-0
M. Wt: 407.7 g/mol
InChI Key: JVJXUSZFWQUMBZ-UHFFFAOYSA-N
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Description

Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes an oxazole ring fused to a benzodiazepine core, along with bromine and chlorine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- typically involves multiple steps, including the formation of the oxazole ring and the benzodiazepine core. Common starting materials include substituted benzene derivatives and various reagents to introduce the bromine and chlorine atoms.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the oxazole ring or the benzodiazepine core, potentially leading to the formation of reduced analogs.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups in place of the halogens.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as GABA receptors in the case of benzodiazepines. The presence of bromine and chlorine atoms may influence its binding affinity and efficacy. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar core structure but different substituents.

    Oxazepam: Another benzodiazepine with an oxazole ring, used for its anxiolytic properties.

    Clonazepam: Contains a chlorine atom and is used as an anticonvulsant.

Uniqueness

The uniqueness of Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- lies in its specific combination of substituents and the presence of both bromine and chlorine atoms, which may confer unique pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

24143-28-0

Molecular Formula

C18H16BrClN2O2

Molecular Weight

407.7 g/mol

IUPAC Name

10-bromo-11b-(2-chlorophenyl)-2-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H16BrClN2O2/c1-11-9-22-10-17(23)21-16-7-6-12(19)8-14(16)18(22,24-11)13-4-2-3-5-15(13)20/h2-8,11H,9-10H2,1H3,(H,21,23)

InChI Key

JVJXUSZFWQUMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CC(=O)NC3=C(C2(O1)C4=CC=CC=C4Cl)C=C(C=C3)Br

Origin of Product

United States

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